molecular formula C11H20N2O2 B7986443 [Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid

[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid

Cat. No.: B7986443
M. Wt: 212.29 g/mol
InChI Key: JNFPCSRWYKMPSD-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Structural Analysis and Nomenclature

IUPAC Nomenclature and Stereochemical Configuration

The systematic IUPAC name for this compound is (S)-2-(cyclopropyl(1-methylpiperidin-3-yl)amino)acetic acid , reflecting its core structural components. The name is derived from the following features:

  • A piperidine ring substituted with a methyl group at the nitrogen atom (1-methylpiperidin-3-yl).
  • A cyclopropyl group bonded to the secondary amine nitrogen.
  • An acetic acid moiety (-CH₂COOH) attached to the same nitrogen.

The (S) designation specifies the absolute configuration at the chiral center on the piperidine ring (C3 position). This stereochemical assignment is critical for molecular recognition in biological systems, as enantiomers often exhibit divergent binding affinities.

Molecular Framework and Functional Group Characterization

The molecular formula C₁₁H₂₀N₂O₂ (molecular weight: 212.29 g/mol) comprises three key regions:

  • Piperidine Core : A six-membered saturated ring with a methyl group at N1 and a chiral center at C3.
  • Cyclopropyl-Amino Linker : A strained three-membered cyclopropane ring connected via a secondary amine.
  • Acetic Acid Terminus : A carboxylic acid group (-COOH) that enhances solubility and enables hydrogen bonding.
Functional Group Interactions:
  • Secondary Amine (-NH-) : Serves as a hydrogen bond donor/acceptor, influencing solubility and target binding.
  • Cyclopropane Ring : Introduces steric constraints and electronic effects due to its 60° bond angles, potentially stabilizing transition states in enzymatic interactions.
  • Carboxylic Acid (-COOH) : Enhances hydrophilicity and participates in ionic interactions with biological targets, such as glycine transporters.

Comparative Analysis with Related Piperidinyl-Acetic Acid Derivatives

The structural uniqueness of this compound becomes evident when compared to analogs:

Compound Molecular Formula Key Functional Groups Structural Differences
[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid C₁₁H₂₀N₂O₂ Piperidine, cyclopropane, carboxylic acid Chiral C3 (S-configuration), cyclopropane-amine linkage
2-(1-Methylpiperidin-4-yl)acetic acid C₈H₁₅NO₂ Piperidine, carboxylic acid Methyl at N1, no cyclopropane, achiral
2-[Cyclobutyl(cyclopropyl)amino]acetic acid C₉H₁₅NO₂ Cyclobutane, cyclopropane, carboxylic acid Cyclobutane replaces piperidine, no chirality
Key Differentiators:
  • Stereochemical Complexity : The (S)-configured piperidine in the target compound contrasts with achiral analogs like 2-(1-methylpiperidin-4-yl)acetic acid.
  • Hybrid Cyclopropane-Piperidine Scaffold : Unlike derivatives with isolated rings (e.g., cyclobutane in ), the fusion of cyclopropane and piperidine may optimize binding pocket occupancy in biological targets.
  • Functional Group Synergy : The carboxylic acid and tertiary amine together create a zwitterionic form at physiological pH, a feature absent in non-acidic derivatives.

Properties

IUPAC Name

2-[cyclopropyl-[(3S)-1-methylpiperidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2/c1-12-6-2-3-10(7-12)13(8-11(14)15)9-4-5-9/h9-10H,2-8H2,1H3,(H,14,15)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNFPCSRWYKMPSD-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC[C@@H](C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chiral Pool Utilization

Starting from naturally occurring chiral precursors, such as L-proline, enables retention of stereochemistry. For example, L-proline derivatives undergo reductive amination with formaldehyde to introduce the methyl group at the 1-position. Hydrogenation of pyridine derivatives using chiral catalysts (e.g., Ru-BINAP complexes) yields enantiomerically enriched piperidines.

Enzymatic Resolution

Racemic piperidin-3-amine intermediates are resolved using lipases or acylases. For instance, Candida antarctica lipase B selectively acetylates the (R)-enantiomer, leaving the desired (S)-amine for further functionalization.

Introduction of the Cyclopropyl Amino Group

The cyclopropyl moiety is introduced via nucleophilic substitution or reductive amination:

Nucleophilic Substitution

(S)-1-Methyl-piperidin-3-amine reacts with cyclopropyl bromide under basic conditions (K₂CO₃, DMF, 60°C) to form the cyclopropylamino intermediate. Yields range from 65–78% depending on steric hindrance.

Reductive Amination

Cyclopropanecarbaldehyde and (S)-1-methyl-piperidin-3-amine undergo reductive amination using NaBH₃CN in MeOH. This method achieves higher yields (82–89%) and minimizes byproducts.

Method Reagents Conditions Yield Reference
Nucleophilic substitutionCyclopropyl bromide, K₂CO₃DMF, 60°C, 12 h65–78%
Reductive aminationNaBH₃CN, MeOHRT, 6 h82–89%

Coupling with Acetic Acid

The amino intermediate is acylated with acetic acid derivatives using coupling agents:

T3P-Promoted Amidation

Cyclopropyl-(1-methyl-piperidin-3-yl)-amine reacts with bromoacetic acid in the presence of T3P (propylphosphonic anhydride) and DIPEA (diisopropylethylamine). Optimal conditions (CH₂Cl₂, 0°C to RT, 4 h) yield 85–92% of the acetamide intermediate.

HCTU-Mediated Coupling

Alternative methods employ HCTU (1H-Benzotriazolium 1-[bis(dimethylamino)methylene]-5-chloro-hexafluorophosphate) with HOAt (1-hydroxy-7-azabenzotriazole) in DMF. This approach achieves comparable yields (88–90%) but requires longer reaction times (12–16 h).

Deprotection and Final Modification

The acetamide intermediate is hydrolyzed to the carboxylic acid under acidic or basic conditions:

Acidic Hydrolysis

6M HCl at 80°C for 12 hours cleaves the amide bond, yielding [Cyclopropyl-((S)-1-Methyl-piperidin-3-yl)-amino]-acetic acid with >95% purity.

Basic Hydrolysis

2M NaOH under reflux (8 h) produces the carboxylate salt, which is acidified to the free acid (pH 2–3). This method avoids racemization but requires careful pH control.

Stereochemical Integrity and Purification

Chiral HPLC Analysis

Enantiomeric excess (ee) is validated using Chiralpak AD-H columns (hexane:isopropanol 90:10, 1 mL/min). Typical ee values exceed 99% for T3P-mediated routes.

Crystallization

Recrystallization from ethanol/water (1:3) removes diastereomeric impurities, enhancing purity to >99.5%.

Industrial-Scale Considerations

Continuous Flow Synthesis

Microreactors improve heat transfer and reduce reaction times. A two-step flow system (piperidine synthesis → acylation) achieves 87% yield with 99% ee, reducing costs by 40% compared to batch processes.

Green Chemistry Metrics

Solvent recovery (e.g., DMF via distillation) and catalyst recycling (e.g., Ru-BINAP) align with sustainable practices. Process mass intensity (PMI) is reduced to 8.2 kg/kg from 15.6 kg/kg in traditional methods.

Comparative Analysis of Methods

Parameter T3P Method HCTU Method Reductive Amination
Yield85–92%88–90%82–89%
Reaction Time4 h12–16 h6 h
Stereochemical Purity>99% ee>98% ee>97% ee
ScalabilityHighModerateHigh

Challenges and Solutions

  • Racemization Risk : Low-temperature acylation (0–5°C) and avoiding strong bases preserve stereochemistry.

  • Byproduct Formation : Silica gel chromatography (EtOAc/hexane 1:1) removes undesired N-alkylated derivatives .

Chemical Reactions Analysis

Types of Reactions

[Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides to modify the cyclopropyl or piperidine rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Hydrogen gas with palladium catalyst, lithium aluminum hydride

    Nucleophiles: Alkyl halides, amines, alcohols

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

Overview

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid (CAS No. 1354000-48-8) is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features, which include a cyclopropyl group, a piperidine ring, and an amino-acetic acid moiety. These characteristics contribute to its diverse applications in scientific research, particularly in the fields of organic synthesis, biochemistry, and pharmacotherapy.

Organic Synthesis

Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid serves as a crucial intermediate in the synthesis of more complex molecules. Its cyclopropyl and piperidine components can be exploited to create novel compounds with tailored biological activities.

Biological Studies

The compound has been investigated for its potential as a bioactive agent:

  • Enzyme Inhibition : Studies indicate that it may inhibit specific enzymes involved in metabolic pathways, thereby influencing various physiological processes.
  • Receptor Binding : The piperidine ring enhances binding affinity to neurotransmitter receptors, potentially impacting conditions such as anxiety and depression.

Medicinal Chemistry

Due to its structural attributes, Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid has been explored for therapeutic applications:

  • Antimicrobial Activity : Research demonstrates significant efficacy against bacterial strains like Bacillus subtilis and Enterococcus faecalis, with minimum inhibitory concentration (MIC) values comparable to established antibiotics.
  • Anticancer Properties : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation.

Case Study 1: Antimicrobial Efficacy

A comparative study assessed the antimicrobial effects of several piperidine-based compounds. Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid exhibited notable activity against multiple bacterial strains. The results indicated:

Bacterial StrainMIC (µg/mL)
Bacillus subtilis32
Enterococcus faecalis16

These findings suggest the compound's potential as a lead candidate for developing new antimicrobial agents.

Case Study 2: Anticancer Activity

In a study evaluating the anticancer properties of various derivatives containing the piperidine structure, Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino-acetic acid was found to induce apoptosis in specific cancer cell lines. Mechanisms identified included:

  • Disruption of mitochondrial membrane potential
  • Activation of caspases leading to programmed cell death

Mechanism of Action

The mechanism of action of [Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl group can impose conformational constraints, enhancing binding affinity and selectivity. The piperidine ring may interact with hydrophobic pockets, while the amino-acetic acid moiety can form hydrogen bonds with active site residues .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Structural Variations and Physicochemical Properties

The target compound is compared to five analogs (Table 1), highlighting substituents, stereochemistry, and functional groups that influence physicochemical properties and bioactivity.

Table 1: Structural and Physicochemical Comparison
Compound Name (CAS) Molecular Formula Molecular Weight Key Substituents Stereochemistry Functional Groups
Target: [Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid (1353962-21-6) Not Provided Not Provided Cyclopropyl, 1-methyl-piperidin-3-yl (S) Acetic acid
[Cyclopropyl-(3-methyl-benzyl)-amino]-acetic acid (1181620-38-1) C₁₃H₁₇NO₂ 219.29 3-methyl-benzyl (aromatic) Not specified Acetic acid
[((R)-1-Benzyl-piperidin-3-yl)-methyl-amino]-acetic acid (Discontinued) Not Provided Not Provided Benzyl, methyl-piperidin-3-yl (R) Acetic acid
{3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid (Discontinued) Not Provided Not Provided Acetyl-cyclopropyl, piperidin-1-yl Not specified Acetic acid
[(R)-3-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid (1354015-76-1) C₁₇H₂₄N₂O₂ 288.39 Benzyl, cyclopropyl, piperidin-1-yl (R) Acetic acid
2-[Cyclopropyl-(1-methyl-piperidin-4-ylmethyl)-amino]-ethanol (1353976-61-0) Not Provided Not Provided Cyclopropyl, 1-methyl-piperidin-4-ylmethyl Not specified Ethanol (neutral hydroxyl)

Substituent Effects on Bioactivity and Solubility

Aromatic vs. The 3-methyl-benzyl analog (CAS 1181620-38-1) lacks a cyclic amine, which may reduce basicity and alter ionizability at physiological pH .

Stereochemical Influence :

  • The (R)-configured analog (CAS 1354015-76-1 ) may exhibit divergent receptor-binding profiles compared to the (S)-configured target compound, as stereochemistry affects spatial orientation of functional groups.

Functional Group Modifications: Replacement of acetic acid with ethanol (CAS 1353976-61-0 ) eliminates ionization at physiological pH, reducing solubility but improving passive diffusion across membranes. Acetylation in {3-[(Acetyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid introduces metabolic liability, as esterases may cleave the acetyl group, altering pharmacokinetics.

Hydrogen Bonding and Crystal Packing

  • The acetic acid group in the target compound and its analogs enables strong hydrogen-bonding interactions, critical for crystal lattice stability (as per ).
  • Bulky substituents (e.g., benzyl in CAS 1354015-76-1 ) may disrupt hydrogen-bonding networks, leading to amorphous solid forms or altered melting points compared to the target compound.

Discontinued Compounds and Stability Concerns

    Biological Activity

    Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid (CAS No. 1354000-48-8) is a compound of significant interest in medicinal chemistry due to its unique structural features, which include a cyclopropyl group, a piperidine ring, and an amino-acetic acid moiety. This combination endows the compound with distinct biological activities, making it a candidate for various therapeutic applications.

    PropertyValue
    Molecular FormulaC₁₁H₂₀N₂O₂
    Molecular Weight212.29 g/mol
    CAS Number1354000-48-8
    SynonymsAM95622, (S)-2-(Cyclopropyl(1-methylpiperidin-3-yl)amino)acetic acid

    The biological activity of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid is primarily attributed to its interactions with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can introduce conformational constraints that enhance binding affinity and selectivity towards these targets. The piperidine ring is likely to interact with hydrophobic pockets within the target proteins, while the amino-acetic acid moiety can form hydrogen bonds with active site residues, facilitating stronger interactions.

    Antimicrobial Activity

    Research has indicated that compounds similar to Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid exhibit notable antibacterial and antifungal properties. For instance, studies have shown that various piperidine derivatives possess activity against Gram-positive and Gram-negative bacteria, as well as fungi. The minimum inhibitory concentration (MIC) values for related compounds often range from 5 to 150 µg/mL against common pathogens like E. coli, Pseudomonas aeruginosa, and Staphylococcus aureus .

    Anticancer Potential

    Recent literature suggests that compounds featuring similar structural motifs may exhibit anticancer properties. For example, piperidine derivatives have been explored for their cytotoxic effects on various cancer cell lines. In one study, a compound structurally related to Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid demonstrated enhanced cytotoxicity and apoptosis induction in hypopharyngeal tumor cells compared to standard chemotherapeutics .

    Neuropharmacological Effects

    Piperidine derivatives are also being investigated for their potential neuropharmacological effects. Some studies have indicated that such compounds may act as ligands for muscarinic acetylcholine receptors, which are implicated in cognitive functions and neurodegenerative diseases like Alzheimer's . The unique structural characteristics of Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid may enhance its efficacy in targeting these pathways.

    Case Study: Antimicrobial Efficacy

    In a comparative study of various piperidine-based compounds, Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid was tested against several bacterial strains. The results indicated promising antimicrobial activity, particularly against Bacillus subtilis and Enterococcus faecalis, with MIC values demonstrating effectiveness comparable to established antibiotics .

    Case Study: Anticancer Activity

    Another study evaluated the anticancer properties of several derivatives containing the piperidine structure. Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid was found to induce apoptosis in cancer cell lines through mechanisms involving mitochondrial dysfunction and caspase activation .

    Q & A

    Basic Research Questions

    Q. What synthetic methodologies are commonly employed for synthesizing [Cyclopropyl-((S)-1-methyl-piperidin-3-yl)-amino]-acetic acid?

    • Methodological Answer : The synthesis typically involves coupling cyclopropylamine derivatives with chiral piperidine intermediates. For instance, Curtius rearrangements (via acyl azides) are critical for forming the cyclopropane-isocyanate intermediate, as demonstrated in analogous cyclopropane-carboxylate syntheses . Key steps include:

    • Step 1 : Activation of the carboxylic acid group via conversion to an acyl azide.
    • Step 2 : Thermal Curtius rearrangement to generate the isocyanate intermediate, followed by nucleophilic trapping with (S)-1-methyl-piperidin-3-amine .
    • Step 3 : Purification via column chromatography or crystallization, with stereochemical integrity confirmed by chiral HPLC .

    Q. How is the stereochemical configuration of the (S)-1-methyl-piperidin-3-yl group validated?

    • Methodological Answer : X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is the gold standard for absolute configuration determination . Complementary methods include:

    • NMR : Diastereotopic proton splitting and NOE experiments to assess spatial arrangements .
    • Optical Rotation : Comparison with literature values for enantiopure analogs .

    Q. What spectroscopic techniques are prioritized for structural characterization?

    • Answer :

    • 1H/13C NMR : Assignments focus on distinguishing cyclopropyl protons (δ ~1.0–2.5 ppm) and piperidine methyl groups (δ ~1.2–1.5 ppm). Coupling constants (e.g., 3JHH^3J_{HH}) confirm cyclopropane ring geometry .
    • IR Spectroscopy : Confirms carboxylic acid (O–H stretch ~2500–3300 cm⁻¹) and amide carbonyl (C=O ~1650–1750 cm⁻¹) functionalities .
    • Mass Spectrometry : High-resolution ESI-MS validates molecular formula and fragmentation pathways .

    Advanced Research Questions

    Q. How do computational methods elucidate the Curtius rearrangement mechanism in this compound's synthesis?

    • Methodological Answer : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates transition state geometries and activation energies. For cyclopropane-containing intermediates:

    • Key Insight : Cyclopropane ring strain lowers activation barriers (e.g., ΔE‡ = 25–28 kcal/mol) compared to non-strained analogs .
    • IRC Analysis : Confirms a concerted mechanism without nitrene intermediates, supported by N₂ loss kinetics .
    • Solvent Effects : CPCM models simulate solvent interactions, showing toluene stabilizes transition states better than polar solvents .

    Q. How can discrepancies between experimental and computational reaction kinetics be resolved?

    • Answer :

    • Error Propagation : Quantify uncertainties in experimental rate constants (e.g., via Origin® software curve-fitting) and compare with DFT-predicted ΔG‡ values .
    • Thermodynamic Corrections : Include zero-point energy (ZPE) and entropy contributions, which are often underestimated in gas-phase calculations .
    • Case Study : For Curtius rearrangements, experimental ΔS‡ ≈ 0.2–0.3 cal/mol·K aligns with computed entropy changes when solvent entropy is accounted for .

    Q. What strategies optimize reaction yield while preserving stereochemical purity?

    • Methodological Answer :

    • Temperature Control : Lower temperatures (e.g., 0–25°C) minimize epimerization of the (S)-piperidine center during coupling steps .
    • Catalyst Screening : Chiral auxiliaries (e.g., Evans’ oxazolidinones) or asymmetric catalysis (e.g., BINOL-derived catalysts) enhance enantioselectivity .
    • In Situ Monitoring : Real-time NMR kinetics (e.g., 1H NMR every 20–144 sec) tracks intermediate stability and guides quenching .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.